5-Methoxy-4-methylpyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

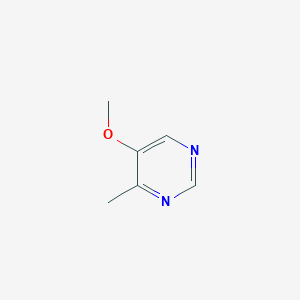

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCLRYUFPQUEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-methylpyrimidine (CAS 19175-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Potential of 5-Methoxy-4-methylpyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored derivative: this compound.

While direct experimental data on this compound is limited in public literature, its structural features—a methoxy group at the electron-rich 5-position and a methyl group at the 4-position—suggest a unique electronic and steric profile. This positions it as a valuable building block for creating novel chemical entities. This document serves as a comprehensive technical resource, synthesizing available data on related compounds to provide insights into its properties, a robust proposed synthesis protocol, and its potential applications in drug discovery and development.

Physicochemical and Structural Properties

Detailed experimental data for this compound is not widely published. The following table summarizes its core identifiers and provides predicted properties alongside experimental data for the closely related compound, 4-methylpyrimidine, for comparative purposes.

| Property | This compound | 4-Methylpyrimidine (for comparison) |

| CAS Number | 19175-07-6 | 3438-46-8 |

| Molecular Formula | C₆H₈N₂O | C₅H₆N₂ |

| Molecular Weight | 124.14 g/mol | 94.11 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) | Colorless liquid |

| Boiling Point | Not experimentally determined | 141-142 °C |

| Density | Not experimentally determined | 1.031 g/mL at 25 °C |

| Solubility | Not experimentally determined | Not specified |

Proposed Synthesis: A Practical Approach via Williamson Ether Synthesis

A reliable and straightforward method for the preparation of this compound is the Williamson ether synthesis, a classic and robust method for forming ethers.[3][4][5][6][7] This approach utilizes the commercially available precursor, 4-hydroxy-5-methylpyrimidine (which exists in its tautomeric form, 5-methylpyrimidin-4(3H)-one), and a suitable methylating agent.[8]

The underlying principle of this synthesis is the deprotonation of the hydroxyl group on the pyrimidine ring by a base to form a nucleophilic pyrimidinate anion. This anion then attacks the electrophilic methylating agent in an SN2 reaction to form the desired methoxy ether.

Experimental Protocol

Reaction: Methylation of 4-hydroxy-5-methylpyrimidine

Reagents & Materials:

-

4-hydroxy-5-methylpyrimidine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

-

Methyl iodide (CH₃I, 1.2 eq) or Dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-5-methylpyrimidine (1.0 eq).

-

Solvation: Add anhydrous DMF to the flask to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the hydroxyl group to form the reactive alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrimidinate anion.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: Methyl iodide is an excellent electrophile for SN2 reactions. A slight excess ensures the reaction goes to completion. Dropwise addition is crucial to manage the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution to decompose any unreacted NaH and methyl iodide.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectral Characteristics (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~8.8-8.6 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

-

δ ~8.3-8.1 ppm (s, 1H): This singlet is assigned to the proton at the C6 position. It is also deshielded by the ring nitrogens, though to a lesser extent than the C2 proton.

-

δ ~3.9-3.7 ppm (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃).

-

δ ~2.4-2.2 ppm (s, 3H): This singlet corresponds to the protons of the methyl group (-CH₃) at the C4 position.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~160-155 ppm: C4 (carbon bearing the methyl group).

-

δ ~158-153 ppm: C2 (carbon between the two nitrogens).

-

δ ~155-150 ppm: C6.

-

δ ~140-135 ppm: C5 (carbon bearing the methoxy group).

-

δ ~60-55 ppm: Methoxy carbon (-OCH₃).

-

δ ~20-15 ppm: Methyl carbon (-CH₃).

Chemical Reactivity

The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and its substituents.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes positions 2, 4, and 6 susceptible to nucleophilic attack, especially if a good leaving group is present.[2][14][15] While the methyl group at C4 is not a leaving group, reactions at C2 or C6 with strong nucleophiles could potentially occur under forcing conditions.

-

Electrophilic Aromatic Substitution: The electron-deficient nature of the ring deactivates it towards electrophilic attack. However, the 5-position is the most electron-rich and is where electrophilic substitution (e.g., nitration, halogenation) would be expected to occur, albeit likely requiring harsh conditions.[14]

-

Reactivity of the Methoxy Group: The methoxy group is generally stable. However, as demonstrated in the synthesis of related hydroxypyrimidines, it can be cleaved by strong nucleophiles or under harsh acidic or basic conditions to yield the corresponding 5-hydroxypyrimidine.

-

N-Alkylation/Oxidation: Compared to pyridine, the nitrogen atoms in pyrimidine are less basic and therefore more difficult to alkylate or oxidize.[14]

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the extensive bioactivity of the pyrimidine class provides a strong rationale for its investigation as a scaffold in drug development.[16]

-

Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy. The substitution pattern of this compound could be explored to design novel inhibitors of oncogenic pathways.

-

Antiviral and Antimicrobial Agents: The pyrimidine core is present in several antiviral and antimicrobial drugs. This compound could serve as a starting point for the synthesis of new agents targeting viral or microbial enzymes.

-

CNS-Active Agents: The lipophilicity imparted by the methyl and methoxy groups may allow for blood-brain barrier penetration, opening possibilities for its use in developing agents targeting the central nervous system.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].

-

Mestrelab Research. Mnova NMRPredict. Available from: [Link].

-

Wikipedia. Pyrimidine. Available from: [Link].

-

PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. Available from: [Link].

- Nikolov, S., et al. Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link].

-

Chemaxon. NMR Predictor. Available from: [Link].

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link].

-

University of Liverpool. Pyrimidines. Available from: [Link].

-

Lumen Learning. Williamson ether synthesis. Available from: [Link].

-

Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link].

-

PubChem. 4-Amino-5-hydroxymethylpyrimidine. Available from: [Link].

-

ACD/Labs. NMR Predictor. Available from: [Link].

-

van der Plas, H. C. Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (1978). Available from: [Link].

- Yesol, Y., et al. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. J. Chem. Inf. Model. (2018).

-

Slideshare. Pyrimidine. Available from: [Link].

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link].

- St. Jean, D. J., Jr., et al. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Bioorg. Med. Chem. Lett. (2022).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. Pyrimidine | PPTX [slideshare.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. 4-Hydroxy-5-methylpyrimidine | CymitQuimica [cymitquimica.com]

- 9. Download NMR Predict - Mestrelab [mestrelab.com]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine - Wikipedia [en.wikipedia.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of 5-Methoxy-4-methylpyrimidine

Foreword: The Architectural Significance of the Pyrimidine Core

To the dedicated researcher, the pyrimidine ring is more than a mere heterocyclic scaffold; it is a cornerstone of life and a versatile platform for therapeutic innovation. As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine's role is deeply woven into the fabric of DNA and RNA.[1] This inherent biological relevance has inspired decades of research, establishing the pyrimidine core as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and capacity for hydrogen bonding allow pyrimidine-based molecules to interact effectively with a multitude of biological targets, leading to a wide array of pharmacological activities.[2][3] These activities span from anticancer and antiviral to anti-inflammatory and cardiovascular applications.[4] This guide delves into the specific chemical architecture of 5-Methoxy-4-methylpyrimidine, a derivative that combines the foundational pyrimidine structure with key functional groups that modulate its physicochemical and potential biological properties. Our exploration is designed for the scientific professional, offering a blend of foundational knowledge, practical experimental insights, and a forward look into its potential applications.

Section 1: Molecular Identity and Physicochemical Profile

The precise arrangement of substituents on the pyrimidine ring dictates the molecule's behavior. In this compound, the strategic placement of a methoxy group at the 5-position and a methyl group at the 4-position creates a unique electronic and steric environment.

Chemical Structure:

Figure 1. 2D structure of this compound.

The core physicochemical properties of this compound are summarized below. This data is essential for designing experimental conditions, from reaction setup to purification and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | BLD Pharm[5] |

| CAS Number | 19175-07-6 | BLD Pharm[5] |

| Molecular Formula | C₆H₈N₂O | BLD Pharm[5] |

| Molecular Weight | 124.14 g/mol | BLD Pharm[5] |

| Canonical SMILES | CC1=NC=NC=C1OC | BLD Pharm[5] |

Section 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis of substituted pyrimidines often involves a cyclocondensation reaction. A general and effective method is the reaction between an appropriate 1,3-dicarbonyl compound or a vinylogous iminium salt with an amidine.[6] This approach provides a direct route to the pyrimidine core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19175-07-6|this compound|BLD Pharm [bldpharm.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-depth Technical Guide to 5-Methoxy-4-methylpyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-methylpyrimidine is a substituted pyrimidine, a heterocyclic aromatic organic compound. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identifiers, a proposed synthesis protocol, its physicochemical properties, and a discussion of its potential applications in research and drug development, based on the known activities of structurally related compounds.

Core Molecular Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. These standardized notations are crucial for database searches, patent filings, and clear communication within the scientific community.

| Identifier | Value | Source |

| CAS Number | 19175-07-6 | BLD Pharm |

| SMILES | CC1=NC=NC=C1OC | BLD Pharm |

| InChIKey | HYFYZTADXFSUPQ-UHFFFAOYSA-N | Bide Pharm |

| Molecular Formula | C₆H₈N₂O | (Calculated) |

| Molecular Weight | 124.14 g/mol | (Calculated) |

Synthesis and Mechanistic Rationale

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4-chloro-5-methylpyrimidine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Choice of Precursor: 4-chloro-5-methylpyrimidine is a logical starting material as the chloro-substituent is a good leaving group for nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

-

Choice of Reagent and Solvent: Sodium methoxide provides the methoxy nucleophile, and methanol is a suitable polar protic solvent that can solvate the ions and facilitate the reaction.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric moisture or oxygen, especially if the starting materials or intermediates are sensitive.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not extensively documented. However, based on its structure, we can predict its key properties.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small, substituted pyrimidines. |

| Boiling Point | ~180-200 °C | Based on the boiling points of related methoxypyrimidines. |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | The presence of the polar methoxy group and nitrogen atoms will lend some water solubility, but the overall molecule is predominantly nonpolar. |

| ¹H NMR | Aromatic protons, a singlet for the methyl group, and a singlet for the methoxy group. | The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents on the pyrimidine ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the methoxy carbon. | The carbon chemical shifts will provide information about the electronic environment of each carbon atom. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group. | These characteristic peaks will confirm the presence of the key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (124.14 g/mol ). | Fragmentation patterns can provide further structural information. |

Potential Applications in Drug Discovery and Research

While specific biological activities of this compound are not yet reported, the pyrimidine scaffold is a well-established and highly privileged structure in medicinal chemistry. The introduction of methyl and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Rationale for Potential Bioactivity

The pyrimidine ring is a key component of many therapeutic agents, exhibiting a wide range of biological activities including:

-

Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells.

-

Antiviral and Antimicrobial Agents: The structural similarity of pyrimidines to the building blocks of DNA and RNA allows for the design of molecules that can inhibit viral or microbial replication.

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many small molecule kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

The methyl and methoxy groups on the pyrimidine ring can modulate the molecule's properties in several ways:

-

Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, potentially leading to a longer half-life in vivo.

-

Target Binding: These substituents can form specific interactions with the binding pockets of target proteins, enhancing potency and selectivity.

Given these considerations, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and derivatization of this core structure could lead to the discovery of new drug candidates.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. This guide has provided its core identifiers, a plausible synthetic route, and an overview of its predicted properties. The versatile pyrimidine core, combined with the modulating effects of the methyl and methoxy substituents, makes this molecule an attractive starting point for the development of novel compounds with a wide range of potential biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Molecular weight and formula of 5-Methoxy-4-methylpyrimidine

The following technical guide details the molecular specifications, synthesis, and application of 5-Methoxy-4-methylpyrimidine , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profiling

Executive Summary

This compound (CAS: 19175-07-6) is a functionalized pyrimidine derivative serving as a high-value scaffold in the development of kinase inhibitors, orexin receptor antagonists, and furin inhibitors. Its structural uniqueness lies in the electronic interplay between the electron-donating methoxy group at the C5 position and the steric bulk of the methyl group at C4, which modulates the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Physicochemical Specifications

The following data establishes the baseline identity for analytical validation.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 19175-07-6 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Exact Mass | 124.0637 Da |

| SMILES | CC1=NC=NC=C1OC |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

| Acidity (pKa) | ~2.5 (Calculated for conjugate acid of pyrimidine nitrogen) |

Structural Analysis & Characterization

To ensure the integrity of the compound during synthesis or procurement, researchers must validate the structure using orthogonal spectroscopic methods.

3.1. Proton NMR (¹H-NMR) Signature

The ¹H-NMR spectrum in CDCl₃ typically exhibits four distinct signal sets. The electron-donating effect of the 5-methoxy group shields the adjacent C6 proton relative to unsubstituted pyrimidine, while the C2 proton remains highly deshielded.

-

δ 8.85 ppm (s, 1H): H-2 (Proton between ring nitrogens; most deshielded).

-

δ 8.05 ppm (s, 1H): H-6 (Adjacent to the methoxy group).

-

δ 3.92 ppm (s, 3H): -OCH₃ (Methoxy group, singlet).

-

δ 2.45 ppm (s, 3H): -CH₃ (Methyl group at C4, singlet).

3.2. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Observed Ion: [M+H]⁺ = 125.1 m/z

-

Fragmentation Pattern: Loss of methyl radical (M-15) or formaldehyde (from methoxy) are common high-energy fragments.

Synthetic Architecture

The synthesis of this compound often requires a multi-step approach to ensure correct regiochemistry. The most robust industrial route involves the modification of a dihalo-intermediate.

4.1. Core Synthesis Pathway (Dehalogenation Route)

This protocol utilizes 2,4-dichloro-5-methoxypyrimidine as the starting material, allowing for sequential functionalization.

-

Methylation (Regioselective): Reaction with methylmagnesium chloride (Grignard) or a methylboronic acid (Suzuki) preferentially occurs at the less hindered or more activated C4 position, yielding 2-chloro-5-methoxy-4-methylpyrimidine .

-

Hydrodehalogenation: The C2-chlorine is removed via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation to yield the final product.

4.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the target scaffold.

Caption: Step-wise synthesis of this compound via regioselective alkylation and reduction.

Applications in Drug Development

The This compound moiety acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

5.1. Therapeutic Areas[1][2][3]

-

Orexin Receptor Antagonists: Used in the synthesis of sleep disorder therapeutics (e.g., insomnia).[3][4] The pyrimidine ring serves as a linker that orients the pharmacophore for optimal receptor binding.

-

Furin Inhibitors: The scaffold is incorporated into inhibitors of Furin (PCSK3), a proprotein convertase implicated in viral entry (including SARS-CoV-2) and cancer metastasis.

-

Kinase Inhibition: The N1/N3 nitrogens provide critical hydrogen bond acceptor sites for the ATP-binding pockets of various kinases.

5.2. Analytical Validation Workflow

To certify the compound for use in biological assays, the following validation loop is recommended.

Caption: Quality Control (QC) decision tree for validating this compound batches.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, standard pyrimidine handling protocols apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methyl group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12461863 (Related: 5-Bromo-4-methylpyrimidine). Retrieved from [Link]

- Merck Sharp & Dohme Corp (2012).Patent US8268848B2: Cyclopropane compound (Orexin Antagonists).

- Constellation Pharmaceuticals (2017).Patent US11773078B2: Furin inhibitors.

Sources

- 1. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]

- 2. US11773078B2 - Furin inhibitors - Google Patents [patents.google.com]

- 3. CA2811895A1 - Cyclopropane compounds - Google Patents [patents.google.com]

- 4. US8268848B2 - Cyclopropane compound - Google Patents [patents.google.com]

- 5. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Comparative Analysis of 5-Methoxy-4-methylpyrimidine and 5-Methoxy-2-methylpyrimidine Isomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The constitutional isomerism exhibited by substituted pyrimidines offers a fertile ground for nuanced explorations in medicinal chemistry and materials science. The precise placement of functional groups on the pyrimidine scaffold can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 5-methoxy-4-methylpyrimidine and 5-methoxy-2-methylpyrimidine. While specific literature on these exact molecules is sparse, this paper leverages established principles of heterocyclic chemistry to construct a predictive framework for their synthesis, characterization, and reactivity. By examining the electronic and steric interplay of the methoxy and methyl substituents at different positions, we aim to equip researchers with the foundational knowledge required to strategically incorporate these scaffolds into novel molecular designs.

Introduction: The Significance of Isomerism in Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of heterocyclic chemistry, famously forming the structural basis for nucleobases like cytosine, thymine, and uracil.[1][2] In the realm of drug discovery, the pyrimidine scaffold is considered a "privileged" structure, appearing in a vast array of therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4] The versatility of pyrimidine-based compounds stems from the π-deficient nature of the ring, created by the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[5][6] This inherent electronic property, combined with the potential for substitution at the 2, 4, 5, and 6 positions, allows for the fine-tuning of a molecule's properties.

Constitutional isomers, such as the two molecules at the core of this guide, possess the same molecular formula (C₆H₈N₂O) but differ in the connectivity of their atoms. This seemingly subtle difference has profound implications. The location of the electron-donating methoxy group and the weakly electron-donating, sterically influential methyl group dictates the molecule's overall dipole moment, reactivity towards electrophiles and nucleophiles, and its potential to engage in specific intermolecular interactions—a critical factor in drug-receptor binding.[7] This guide will dissect these differences, offering predictive insights grounded in fundamental chemical principles.

Caption: Proposed synthetic workflow for this compound.

Proposed Synthesis of 5-Methoxy-2-methylpyrimidine

For the 2-methyl isomer, the methyl group must be incorporated into the N-C-N fragment. Therefore, acetamidine is the required dinucleophile. The three-carbon component needed is a malondialdehyde derivative, specifically methoxymalondialdehyde.

-

Core Reaction: Condensation of acetamidine with methoxymalondialdehyde. [1]* Causality: Acetamidine directly installs the methyl group at the C2 position. The methoxymalondialdehyde provides the C4-H, C5-methoxy, and C6-H atoms to complete the ring.

Experimental Protocol: General Pinner-Type Pyrimidine Synthesis

This self-validating protocol provides a robust starting point for the synthesis of either isomer, with the key variable being the choice of starting materials as outlined above.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂), add the amidine hydrochloride salt (1.1 eq.) and stir for 30 minutes at room temperature.

-

Addition of Carbonyl: Add the β-dicarbonyl compound (1.0 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [8]6. Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic and Physicochemical Properties: A Predictive Comparison

While experimental data for these specific isomers is not readily available, we can predict their key spectroscopic features and physical properties based on the known effects of methoxy and methyl substituents on the pyrimidine ring. [9][10]

¹H and ¹³C NMR Spectroscopy

The primary distinguishing features in the NMR spectra will be the chemical shifts of the ring protons and carbons, which are highly sensitive to the electronic environment. The electron-donating methoxy group will shield nearby protons and carbons (upfield shift), while the positions of the ring protons will be diagnostically different.

| Property | This compound (Predicted) | 5-Methoxy-2-methylpyrimidine (Predicted) | Rationale for Difference |

| ¹H NMR: H2 | Singlet, ~8.8-9.0 ppm | N/A (Methyl group present) | The H2 proton is typically the most deshielded proton in the pyrimidine ring due to the inductive effect of both adjacent nitrogen atoms. |

| ¹H NMR: H4 | N/A (Methyl group present) | Doublet, ~8.5-8.7 ppm | The H4 proton is adjacent to N3 and is coupled to H6. |

| ¹H NMR: H6 | Singlet, ~8.4-8.6 ppm | Doublet, ~8.5-8.7 ppm | In the 4-methyl isomer, H6 is a singlet. In the 2-methyl isomer, H6 is coupled to H4. |

| ¹H NMR: -OCH₃ | Singlet, ~3.9-4.1 ppm | Singlet, ~3.9-4.1 ppm | Minimal difference expected as it is attached to C5 in both cases. |

| ¹H NMR: -CH₃ | Singlet, ~2.5-2.7 ppm | Singlet, ~2.6-2.8 ppm | The C2-methyl may be slightly more deshielded than the C4-methyl. |

| ¹³C NMR: C2 | ~158-160 ppm | ~165-168 ppm | The C2 carbon is inherently electron-deficient. Substitution with a methyl group will have a distinct effect compared to a proton. |

| ¹³C NMR: C4 | ~163-166 ppm | ~157-159 ppm | The position of the methyl group directly impacts the chemical shift of its attached carbon. |

| ¹³C NMR: C5 | ~108-112 ppm | ~108-112 ppm | The C5 carbon is shielded by the directly attached electron-donating methoxy group in both isomers. |

| ¹³C NMR: C6 | ~155-157 ppm | ~155-157 ppm | Similar electronic environment for C6 in both isomers. |

Note: Predicted chemical shifts are in ppm relative to TMS and are based on data from analogous substituted pyrimidines. [11][12][13]

Physicochemical Properties

The positioning of the substituents will also influence macroscopic properties like boiling point, melting point, and solubility.

| Property | This compound | 5-Methoxy-2-methylpyrimidine | Rationale for Difference |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol | Isomers have the same molecular formula. |

| Polarity/Dipole Moment | Predicted to be higher | Predicted to be lower | The 4-methyl isomer likely has a less symmetrical distribution of electron density, leading to a larger net dipole moment. |

| Boiling Point | Predicted to be higher | Predicted to be lower | A higher dipole moment leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome. |

| Solubility in Polar Solvents | Predicted to be higher | Predicted to be lower | "Like dissolves like." The more polar isomer will have better solubility in polar solvents like water or ethanol. |

Comparative Reactivity Analysis

The pyrimidine ring is π-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions. [6]The substituents significantly modulate this inherent reactivity.

-

Electron-Donating Groups (EDG): The methoxy group is a strong EDG via resonance (+R effect) and a weak electron-withdrawing group via induction (-I effect). Its net effect is to activate the ring, particularly the positions ortho and para to it (C4 and C6).

-

Electron-Withdrawing Groups (EWG): The methyl group is a weak EDG via hyperconjugation and induction.

Electrophilic Aromatic Substitution (EAS)

EAS on pyrimidines is difficult and requires harsh conditions. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich. [6]

-

In both isomers, the methoxy group at C5 strongly activates this position, making it the exclusive site for any potential EAS reactions (e.g., nitration, halogenation). However, since C5 is already substituted, further EAS is highly unlikely without displacing an existing group.

Nucleophilic Aromatic Substitution (SNA_r_)

This is the most important reaction pathway for functionalizing pyrimidine rings. The C2, C4, and C6 positions are electron-deficient and are the primary sites for nucleophilic attack, especially if they bear a good leaving group (like a halogen).

Caption: Predicted sites of nucleophilic attack on the two isomers.

-

This compound: The C2 position is the most electron-deficient and sterically accessible, making it the primary target for nucleophiles. The C6 position is also susceptible, but less so than C2. The C4 position is blocked by the methyl group.

-

5-Methoxy-2-methylpyrimidine: The C4 and C6 positions are electronically equivalent and are the most likely sites for nucleophilic attack. The C2 position is sterically encumbered by the methyl group, rendering it less reactive.

This differential reactivity is a key strategic consideration. For example, if a researcher needs to functionalize the C2 position, the 4-methyl isomer is the superior starting material. Conversely, for C4/C6 functionalization, the 2-methyl isomer is the logical choice.

Applications in Drug Discovery and Medicinal Chemistry

While these specific isomers may not be widely reported, their core structure is highly relevant. Methoxy- and methyl-substituted pyrimidines are common scaffolds in kinase inhibitors, GPCR modulators, and other therapeutic classes. [7][14]

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine ring to form hydrogen bonds with the hinge region of the kinase active site. The specific substitution pattern dictates the binding orientation and selectivity.

-

Bioisosteric Replacement: The methyl and methoxy groups can be used to probe steric and electronic requirements in a binding pocket. Switching the positions of these groups allows for a systematic exploration of the structure-activity relationship (SAR).

-

Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The choice of isomer allows for the strategic placement of this metabolic block.

The pyrazolo[1,5-a]pyrimidine and imidazopyrimidine scaffolds, which are extensions of the basic pyrimidine ring, have shown significant promise as antitumor and anti-inflammatory agents, highlighting the broad utility of this heterocyclic system. [14][15][16]

Conclusion

The comparative analysis of this compound and 5-methoxy-2-methylpyrimidine underscores a fundamental principle in medicinal chemistry: constitutional isomerism is a powerful tool for molecular design. Although structurally similar, these two molecules exhibit distinct electronic and steric profiles that lead to predictable differences in their spectroscopic signatures and chemical reactivity. The 4-methyl isomer presents an accessible C2 position for nucleophilic functionalization, while the 2-methyl isomer directs reactivity towards the C4 and C6 positions. Understanding these intrinsic differences allows researchers to make informed decisions when selecting scaffolds for synthesis, enabling the rational design of novel compounds with tailored properties for applications in drug discovery and materials science. This guide provides the foundational, predictive logic necessary to harness the subtle yet significant power of isomeric differentiation.

References

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

-

Pyrimidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Retrieved February 9, 2026, from [Link]

-

Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. Retrieved February 9, 2026, from [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved February 9, 2026, from [Link]

-

Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Bentham Science. Retrieved February 9, 2026, from [Link]

-

Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). MDPI. Retrieved February 9, 2026, from [Link]

-

1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. Retrieved February 9, 2026, from [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. benthamscience.com [benthamscience.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

Solubility Profiling and Thermodynamic Analysis of 5-Methoxy-4-methylpyrimidine

Executive Summary

In the synthesis of bioactive heterocyclic compounds, 5-Methoxy-4-methylpyrimidine (5-MMP) serves as a critical intermediate, particularly in the development of kinase inhibitors and antiviral agents. Its solubility profile is a governing factor in reaction kinetics, purification yields, and crystal habit modification.

Unlike simple benzenoid systems, the pyrimidine core of 5-MMP introduces specific solute-solvent interactions—primarily hydrogen bond acceptance at the N1/N3 positions and dipole-dipole interactions via the methoxy ether linkage. This guide provides a comprehensive technical analysis of the solubility behavior of 5-MMP, establishing a predicted solubility landscape based on Structure-Activity Relationships (SAR) of pyrimidine analogues and detailing the Laser Dynamic Method for precise experimental determination.

Physicochemical Characterization

To understand the solubility mechanisms, we must first analyze the solute's molecular attributes.

Molecular Architecture

-

Core Structure: A

-deficient heteroaromatic ring (pyrimidine). -

Substituents:

-

C4-Methyl: Increases lipophilicity and disrupts crystal lattice packing efficiency compared to unsubstituted pyrimidine.

-

C5-Methoxy: Acts as a weak hydrogen bond acceptor and increases electron density in the ring, slightly enhancing solubility in polar protic solvents.

-

Polarity & Lattice Energy

The solubility (

-

Predicted LogP: ~0.8–1.2 (Moderately lipophilic).

-

Dipole Moment: Significant contribution from the heterocyclic nitrogens and the methoxy oxygen, favoring solvents with moderate-to-high dielectric constants.

Solubility Landscape: Predicted & Empirical Trends

While specific mole-fraction datasets for 5-MMP are often proprietary, its behavior can be accurately modeled using data from structural analogues (e.g., 4-methoxy-2-methylpyrimidine and general pyrimidine derivatives).

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Process Utility |

| Polar Protic | Methanol, Ethanol, IPA | H-Bonding (Solvent Donor -> Solute Acceptor) | High | Reaction medium; Crystallization solvent |

| Polar Aprotic | DMF, DMSO, NMP | Strong Dipole-Dipole | Very High | Dissolution for analysis; Reaction solvent |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate | Extraction; Wash solvent |

| Chlorinated | Chloroform, DCM | Dispersion + Weak Polar | Moderate-High | Synthesis workup |

| Aromatic | Toluene, Xylene | Low-Moderate | Anti-solvent (High T); Reaction solvent | |

| Aliphatic | Hexane, Heptane, Cyclohexane | Dispersion (London Forces) | Very Low | Anti-solvent (Precipitation) |

Temperature Dependence

Solubility for pyrimidine derivatives typically follows an endothermic dissolution process (

-

Trend: Solubility increases exponentially with temperature.

-

Implication: A steep solubility curve in alcohols (e.g., Ethanol) suggests they are ideal candidates for cooling crystallization , allowing for high recovery yields upon cooling from reflux to

.

Experimental Protocol: Laser Dynamic Method

For high-precision solubility determination (essential for thermodynamic modeling), the Laser Dynamic Method (Synthetic Method) is superior to static gravimetric analysis due to speed and reproducibility.

Methodology Diagram (DOT)

Step-by-Step Procedure

-

Preparation: Accurately weigh 5-MMP (

) and solvent ( -

Setup: Insert a laser source (e.g., He-Ne laser) and a light intensity detector on opposite sides of the vessel.

-

Equilibration: Agitate the suspension at constant speed (e.g., 400 rpm).

-

Dynamic Heating: Increase temperature slowly (

) using a programmable thermostat. -

Detection: Record the temperature (

) where laser transmittance reaches maximum (indicating complete dissolution). -

Repetition: Add more solute to the same vessel and repeat to generate a curve of Mole Fraction (

) vs. Temperature (

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most reliable model for correlating pyrimidine solubility is the modified Apelblat equation:

- : Mole fraction solubility.

- : Absolute temperature (K).[1][2][3]

- : Empirical parameters derived from regression analysis.

-

Application: Use these parameters to interpolate solubility at any temperature, critical for designing cooling ramps in crystallizers.

van't Hoff Analysis (Mechanistic Insight)

This analysis reveals the driving forces of dissolution:

-

Enthalpy (

): Typically positive (endothermic) for 5-MMP. High positive values indicate strong crystal lattice forces. -

Entropy (

): Typically positive, driven by the disordering of the crystal lattice upon solvation. -

Interpretation: If

is the dominant term, the solubility is highly temperature-dependent (good for crystallization). If

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following purification strategy is recommended for 5-MMP.

Solvent Selection Logic

Recommended System

-

Primary System: Ethanol/Water (90:10) .

-

Rationale: The presence of water suppresses the solubility of the lipophilic methyl group slightly, enhancing yield upon cooling, while Ethanol maintains high capacity at reflux.

-

-

Alternative: Ethyl Acetate/Heptane .

-

Rationale: Useful if the impurity profile is highly polar (polar impurities stay in EtOAc, product precipitates with Heptane addition).

-

References

-

Baluja, S., et al. (2016).[2] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." Journal of Chemical & Engineering Data.

-

BenchChem Technical Guides. (2025). "Solubility of 4-Methoxy-1,5-naphthyridine and related heterocyclic analogues." BenchChem Repository.

-

PubChem Compound Summary. (2025). "4-Methoxy-2-methylpyrimidine (Analogue Physicochemical Data)." National Center for Biotechnology Information.

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

Sources

5-Methoxy-4-Methylpyrimidine: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic routes, and structural utility of the 5-methoxy-4-methylpyrimidine scaffold. This analysis is written from the perspective of a Senior Application Scientist to aid researchers in fragment-based drug discovery (FBDD) and lead optimization.

Technical Whitepaper | Version 2.0

Executive Summary

The This compound moiety represents a "privileged structure" in modern medicinal chemistry. Unlike simple pyrimidines, this specific substitution pattern offers a unique balance of electronic modulation and steric control. The 5-methoxy group acts as an electron-donating group (EDG), increasing the basicity of the pyrimidine nitrogens and serving as a hydrogen bond acceptor, while the 4-methyl group provides a critical hydrophobic anchor and induces conformational constraints (the "Magic Methyl" effect).

This guide explores its utility as a core building block in Orexin receptor antagonists , Furin inhibitors , and BET bromodomain inhibitors , providing validated synthetic protocols and SAR (Structure-Activity Relationship) insights.

Chemical Architecture & Pharmacophore Analysis

Electronic and Steric Properties

The synergy between the C4-methyl and C5-methoxy substituents creates a distinct pharmacological profile:

-

Electronic Push-Pull: The C5-methoxy group donates electron density into the ring via resonance (+M effect), making the N1 and N3 atoms better hydrogen bond acceptors compared to unsubstituted pyrimidines. This is critical for binding affinity in kinase and GPCR pockets.

-

Metabolic Blocking: The C4-methyl group blocks a primary site of metabolic oxidation (cytochrome P450 attack), extending the half-life (

) of the parent molecule. -

Conformational Locking: In bi-aryl systems, the C4-methyl group introduces steric clash with ortho-substituents on the connected ring, forcing the molecule into a twisted conformation often required for selectivity (e.g., in atropisomeric kinase inhibitors).

Structural Visualization

The following diagram illustrates the pharmacophoric vectors and the synthesis logic for the key intermediate 2-chloro-5-methoxy-4-methylpyrimidine .

Figure 1: Synthetic workflow and therapeutic divergence of the this compound scaffold.

Validated Synthetic Protocols

The primary challenge in accessing this scaffold is achieving regioselectivity during the alkylation of 2,4-dichloropyrimidines. The following protocol utilizes an iron-catalyzed cross-coupling , which is superior to standard palladium couplings for this specific transformation due to cost and specific C4-selectivity.

Protocol: Regioselective Synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine

Source Validation: Adapted from Patent US8268848B2 (Cyclopropane compounds) and WO2014140076A1.

Reagents:

-

2,4-Dichloro-5-methoxypyrimidine (10.0 g, 55.9 mmol)

-

Iron(III) acetylacetonate [Fe(acac)₃] (1.97 g, 5.59 mmol, 10 mol%)

-

Methylmagnesium chloride (3.0 M in THF, 22.4 mL, 67.1 mmol)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

N-methyl-2-pyrrolidone (NMP) (2.5 mL) – Optional co-solvent to boost solubility.

Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 2,4-dichloro-5-methoxypyrimidine, Fe(acac)₃, and anhydrous THF (and NMP if used). Cool the mixture to 0°C using an ice bath.

-

Addition: Transfer the Methylmagnesium chloride solution to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor via LC-MS for the consumption of starting material (m/z 179/181) and formation of product (m/z 159/161).

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous ammonium chloride (50 mL). Dilute with ethyl acetate (100 mL).

-

Workup: Filter the biphasic mixture through a Celite pad to remove iron residues. Separate the organic layer.[1][2][3][4] Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% Ethyl Acetate in Hexanes).

-

Yield: Expect 6.5 – 7.5 g (70-80%) of a white to pale yellow solid.

Why this works: The Iron(III) catalyst facilitates the cross-coupling preferentially at the C4 position (more electron-deficient) over the C2 position, a selectivity that is difficult to achieve with standard lithiation strategies.

Medicinal Chemistry Applications

Orexin Receptor Antagonists (Insomnia)

The this compound scaffold is a critical component in the development of dual orexin receptor antagonists (DORAs). In compounds like those described in US8268848B2 , the pyrimidine ring serves as a bioisostere for phenyl or pyridine rings found in earlier generations (e.g., Suvorexant).

-

Role: The 5-methoxy group occupies a specific hydrophilic pocket in the Orexin 1/2 receptor, while the 4-methyl group induces a twist that improves selectivity against other GPCRs.

-

Data: Analogs containing this core demonstrated dose-dependent reduction in sleep latency and increased REM sleep in rat models.

Furin Inhibitors (Fibrotic Diseases)

Furin is a proprotein convertase implicated in fibrosis and cancer.[5] The this compound moiety has been utilized as a "warhead" or recognition motif in small molecule inhibitors.

-

Mechanism: The pyrimidine nitrogen acts as a key acceptor for the catalytic histidine in the Furin active site.

-

SAR Insight: Removal of the 5-methoxy group results in a >10-fold loss in potency, highlighting its role in electrostatic anchoring.

BET Bromodomain Inhibitors

In the context of epigenetic regulation, this scaffold is used to inhibit the binding of BET family bromodomains to acetylated lysine residues.[6]

-

Application: Used as a headgroup in 2,3-disubstituted tetrahydroquinoline derivatives (WO2014140076A1).

-

Advantage: The scaffold provides a favorable lipophilic ligand efficiency (LLE) profile compared to heavier bicyclic systems.

Comparative Data Analysis

The following table summarizes the impact of the 5-methoxy-4-methyl substitution pattern on physicochemical properties compared to standard pyrimidines.

| Scaffold Variant | LogP (Calc) | pKa (N1) | Metabolic Stability (Microsomal) | Key Interaction |

| Pyrimidine (Unsub) | 0.8 | 1.3 | Low | Weak H-bond acceptor |

| 4-Methylpyrimidine | 1.1 | 1.9 | Medium | Hydrophobic fill |

| 5-Methoxypyrimidine | 0.9 | 2.5 | Medium | H-bond acceptor (stronger) |

| This compound | 1.3 | 2.8 | High | Dual: Steric Lock + H-bond |

Table 1: Physicochemical profiling of pyrimidine derivatives. The combination of 4-Me and 5-OMe optimizes both lipophilicity (LogP) and basicity (pKa) for CNS and intracellular targets.

Structural Activity Relationship (SAR) Logic

The decision to employ this scaffold should be based on the following logic flow:

Figure 2: SAR Decision Tree for scaffold selection.

References

-

Cyclopropane compound . Patent US8268848B2. Google Patents. Link

- Describes the synthesis of 2-chloro-5-methoxy-4-methylpyrimidine and its use in Orexin antagonists.

-

2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors . Patent WO2014140076A1. Google Patents. Link

- Details the iron-catalyzed methyl

-

Furin inhibitors . Patent US11773078B2. Google Patents. Link

- Validates the scaffold in fibrosis and cancer applic

-

Triazolone compounds and uses thereof . Patent WO2013134562A1. Google Patents. Link

- Demonstrates the use of the scaffold in PPAR-alpha antagonists.

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs . Bioorganic & Medicinal Chemistry Letters. Link

- Provides context on 4,5-disubstituted pyrimidines in NHE-1 inhibition.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 5. US11773078B2 - Furin inhibitors - Google Patents [patents.google.com]

- 6. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]

A Comprehensive Safety & Handling Guide for 5-Methoxy-4-methylpyrimidine in a Research Setting

Introduction: As a core heterocyclic scaffold, 5-Methoxy-4-methylpyrimidine is a valuable building block for researchers in medicinal chemistry and drug development. Its structure is featured in compounds targeting a range of diseases, from metabolic disorders to cancer.[1][2][3] The methoxy group, in particular, is a privileged substituent in medicinal chemistry, often used to modulate ligand-target binding, improve physicochemical properties, and optimize ADME parameters.[4]

However, as a specialized research chemical, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this compound is not always readily accessible. This guide is designed to bridge that gap for the professional researcher. It provides a robust, in-depth safety and handling framework by synthesizing data from structurally analogous pyrimidine and pyridine derivatives, coupled with established principles of chemical hygiene. Our approach is to build a conservative and precautionary safety profile, enabling researchers to handle this compound with the high degree of caution it warrants.

Section 1: Chemical Identity and Physicochemical Profile

Understanding a compound's fundamental properties is the first step in a thorough risk assessment. The pyrimidine core, substituted with a methyl and a methoxy group, dictates its reactivity, solubility, and potential interactions.

Caption: Molecular Structure of this compound.

Table 1: Estimated Physicochemical Properties

| Property | Value | Justification / Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | Based on chemical structure. |

| Molecular Weight | 124.14 g/mol | Calculated from molecular formula. |

| Physical State | White to off-white crystalline solid | Predicted based on analogous compounds like 2-Amino-4-methoxy-6-methylpyrimidine.[5] |

| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, ethanol). | Inferred from related methoxypyrimidine structures.[6] |

| Boiling Point | >150 °C (Estimated) | Analogous, less substituted 4-Methylpyrimidine boils at 141-142 °C.[7] Substitution typically increases the boiling point. |

| Melting Point | Not available. Must be determined experimentally. | N/A |

Section 2: Hazard Identification and Risk Assessment - A Synthesized Approach

Without a specific GHS classification, a conservative risk assessment is paramount. By examining the hazards consistently reported for structurally similar chemicals, we can establish a reliable, precautionary hazard profile. The primary risks associated with substituted pyrimidines include irritation, acute toxicity if ingested, and respiratory effects.[8][9][10][11]

Table 2: Predicted GHS Hazard Classification and Justification

| Hazard Class | Predicted Category | Signal Word | Justification Based on Analogous Compounds |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed. This is a common classification for substituted pyrimidines and pyridines.[10][11] |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation. Frequently cited for chloro-, bromo-, and amino-substituted pyrimidines and pyridines.[5][8][9][10][11] |

| Serious Eye Damage/Irritation | Category 2A | Warning | Causes serious eye irritation. A consistent finding across numerous related heterocyclic compounds.[5][8][9][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation. A key hazard for many nitrogen-containing heterocyclic powders.[9][10][11][12] |

This synthesized profile mandates the use of robust engineering controls and personal protective equipment in all handling scenarios.

Caption: Pre-experiment risk assessment workflow for handling the compound.

Section 3: Toxicological Profile and Routes of Exposure

The primary health risks stem from its predicted irritant and toxic properties. All routes of exposure should be considered and mitigated.

-

Inhalation: Inhaling dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[8][9] This is the most likely route of exposure when handling the solid compound.

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and itching.[5] Prolonged contact should be avoided.

-

Eye Contact: The compound is predicted to be a serious eye irritant.[5][8] Contact can cause pain, tearing, and redness, with potential for more significant damage if not promptly addressed.

-

Ingestion: Accidental ingestion may be harmful. Symptoms could include irritation of the mucous membranes.[8]

A Note on Chronic Toxicity: There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In line with best practices for novel chemical entities, it should be handled as if it has the potential for chronic effects. All exposure must be minimized.

Section 4: Safe Handling, Storage, and Engineering Controls

Adherence to a strict handling protocol is the most effective way to prevent exposure.

Protocol: Standard Operating Procedure for Handling

-

Engineering Controls:

-

Causality: To mitigate the primary risk of inhalation, all manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[13] The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing (e.g., multi-gram scale solution preparation), chemical splash goggles are required.[8]

-

Hand Protection: Wear nitrile gloves. Inspect gloves for tears or holes before each use. For extended procedures, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[13]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Handling Procedures:

-

Avoid creating dust. Use a micro-spatula for transfers. If transferring from a larger bottle, gently roll the container rather than shaking it.

-

For making solutions, add the solid to the solvent slowly.

-

Ensure all containers are clearly and accurately labeled.

-

-

Decontamination:

-

Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) after work is complete.

-

Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]

-

Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep away from strong oxidizing agents, as these are incompatible with many organic compounds.

Section 5: Emergency Procedures

A pre-planned response is critical to mitigating the harm from any accidental exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8][13]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention and show them the container or label.[8]

Spill Response Protocol

The response to a spill is dictated by its scale and the immediate hazard it presents.

Caption: Decision tree for chemical spill response.

Protocol: Minor Spill Cleanup (Solid, <1 gram, inside a fume hood)

-

Alert & Restrict: Alert colleagues in the immediate area. Ensure access to the area is restricted.

-

Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

-

Contain & Absorb: Gently cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to prevent further aerosolization.[15]

-

Collect: Carefully sweep the material and absorbent into a dustpan. Place the collected material into a designated hazardous waste container. Do not use a brush that will create dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose: Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container. Seal and label the container appropriately for disposal according to your institution's EHS guidelines.[8]

For any major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety department.[16]

References

-

Title: Safety Data Sheet: 2-methylpyridine borane complex Source: Angene Chemical URL: [Link]

-

Title: Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 Source: PubMed URL: [Link]

-

Title: Chemical Spill Procedures Source: Princeton University Environmental Health and Safety URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: [Link]

-

Title: Chemical Spill procedure Source: University of Wollongong URL: [Link]

-

Title: The role of the methoxy group in approved drugs Source: PubMed URL: [Link]

-

Title: Chemical Spill Procedures Source: University of Toronto Environmental Health & Safety URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

-

Title: 5-Bromo-4-methylpyrimidine Source: PubChem URL: [Link]

-

Title: 5-Bromo-4-methoxy-2-methylpyridine Source: PubChem URL: [Link]

Sources

- 1. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. guidechem.com [guidechem.com]

- 7. 4-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.se [fishersci.se]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. documents.uow.edu.au [documents.uow.edu.au]

5-Methoxy-4-methylpyrimidine supplier and bulk pricing

Topic: Strategic Sourcing and Technical Characterization of 5-Methoxy-4-methylpyrimidine CAS Registry Number: 19175-07-6 Content Type: Technical Procurement & Application Guide[1]

Executive Summary

This compound (CAS 19175-07-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antitubercular agents.[1][2] Unlike its more common isomers (e.g., 4-methoxy-5-methylpyrimidine), this specific regioisomer presents unique sourcing challenges due to lower commercial availability.[1]

This guide provides a technical roadmap for researchers and procurement officers to source, verify, and handle this compound, ensuring supply chain security and data integrity in drug development pipelines.

Part 1: Chemical Identity & Isomer Criticality

The "Isomer Trap" in Procurement: The most common failure mode in sourcing this compound is purchasing the wrong regioisomer. The marketplace is saturated with 4-methoxy-5-methylpyrimidine (CAS 22536-63-6) and 2-methoxy-4-methylpyrimidine (CAS 14001-60-6).[1]

Identity Confirmation Table

| Feature | Target: this compound | Common Imposter: 4-Methoxy-5-methylpyrimidine |

|---|---|---|

| CAS Number | 19175-07-6 | 22536-63-6 |

| Structure | Methoxy group at C5; Methyl at C4.[1] | Methoxy group at C4; Methyl at C5.[3] |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol |

| Key NMR Signal | Distinct singlets for C4-Me and C5-OMe.[1] | Shifts differ due to shielding effects of N-atoms.[1] |

| Availability | Low / Made-to-Order | High / Stock Item |

Expert Insight: When requesting quotes, explicitly attach the chemical structure image to your RFQ (Request for Quote) to prevent vendors from quoting the cheaper, incorrect isomer based on a fuzzy text search.

Part 2: Sourcing Strategy & Market Dynamics

Supplier Landscape

Direct "bulk pricing" for CAS 19175-07-6 is rarely public because it is often classified as a Custom Synthesis item rather than a catalog commodity.[1]

-

Primary Suppliers (Verified Listings):

-

Bulk Pricing Estimates (Q1 2026 Projections):

-

Note: Prices are volatile and depend on raw material costs (e.g., 4-methyl-5-pyrimidinol).[1]

-

Research Scale (1g - 10g): $150 - $400 USD (High variance due to custom synthesis setup fees).[1]

-

Pilot Scale (100g - 1kg): $2,500 - $5,000 USD/kg.[1]

-

Commercial Scale (>10kg): Requires a dedicated campaign; prices can drop to

1,200/kg if a scalable route is validated.[1]

-

Sourcing Decision Matrix

Use the following logic to determine your procurement path.

Figure 1: Decision matrix for sourcing rare pyrimidine isomers.[1] For quantities >100g, custom synthesis is almost always more cost-effective than buying out catalog stock.[1]

Part 3: Technical Characterization & Quality Control

To ensure scientific integrity, you must validate the material upon receipt. Do not rely solely on the Certificate of Analysis (CoA) provided by a broker.

Analytical Protocols

-

HPLC (Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (pyrimidine ring absorption).

-

Acceptance Criteria: >98.0% area AUC. Regioisomers often elute with very similar retention times; slow gradients are recommended.

-

-

1H NMR (Identity - Critical):

Synthesis Route (For In-House Production)

If supply is unavailable, the compound can be synthesized via O-methylation of 4-methyl-5-pyrimidinol .[1]

Retrosynthetic Logic:

-

Precursor: 4-methyl-5-pyrimidinol (CAS 13755-93-6).[1]

-

Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).

-

Base: Potassium carbonate (

) or Sodium hydride (NaH). -

Solvent: DMF or Acetone.

Step-by-Step Protocol (General Procedure):

-

Dissolution: Dissolve 1.0 eq of 4-methyl-5-pyrimidinol in anhydrous DMF.

-

Deprotonation: Add 1.2 eq of

. Stir at room temperature for 30 mins. -

Methylation: Add 1.1 eq of Methyl Iodide dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor via TLC/LCMS.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification: Silica gel chromatography is essential to remove N-methylated byproducts (a common issue in pyrimidine alkylation).

Part 4: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability:

-